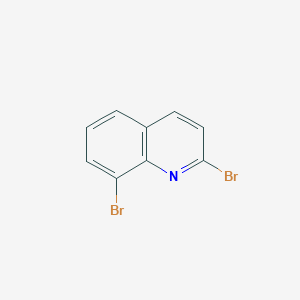
2,8-Dibromoquinoline
Cat. No. B1372101
Key on ui cas rn:
871507-79-8
M. Wt: 286.95 g/mol
InChI Key: DPABNLZUYUAAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09394297B2
Procedure details


A mixture of phosphorus oxybromide (1.59 g, 5.55 mmol) and 8-bromo-2(1H)-quinolinone (0.250 g, 1.11 mmol) was heated at 125° C. for 2 h before being poured onto ice. The resulting precipitate was filtered and crystallized from MeOH to give 2,8-dibromo-quinoline (0.2 g, 64%) as colorless prisms. MS (ESI, pos. ion) m/z: 287.8 (M+1).


Yield
64%
Identifiers


|
REACTION_CXSMILES
|
P(Br)(Br)([Br:3])=O.[Br:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[NH:15][C:14](=O)[CH:13]=[CH:12]2>>[Br:3][C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[C:7]([Br:6])[CH:8]=[CH:9][CH:10]=2)[N:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.59 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC=C2C=CC(NC12)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
before being poured onto ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from MeOH
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC2=C(C=CC=C2C=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.2 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
